REACTION_CXSMILES
|
[C:1](=[O:14])(OC1C=CC=CC=1)[O:2][C:3]([CH3:6])([CH3:5])[CH3:4].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].C(Cl)Cl>CCO>[C:3]([O:2][C:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])=[O:14])([CH3:4])([CH3:5])[CH3:6]
|
Name
|
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The apparatus was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
in vacuo (rotary evaporator)
|
Type
|
CUSTOM
|
Details
|
yielding a pale pink oily residue
|
Type
|
EXTRACTION
|
Details
|
the resultant solution extracted with 3×200 mL portions of de-ionised water
|
Type
|
EXTRACTION
|
Details
|
For each extraction the pH of the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
only required for 1st extraction
|
Type
|
CUSTOM
|
Details
|
The aqueous phases were collected in a Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
containing aqueous NaOH (aq, 100 mL, 3M)
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to a volume of ca. 200 mL
|
Type
|
CUSTOM
|
Details
|
purification protocol for a second time
|
Type
|
EXTRACTION
|
Details
|
by first extracting with water [3×200 mL, 3 |
Type
|
EXTRACTION
|
Details
|
for 1st extract
|
Type
|
EXTRACTION
|
Details
|
extracting with CH2Cl2 (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped to dryness on a rotary evaporator for a period of 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |